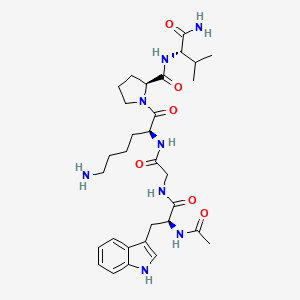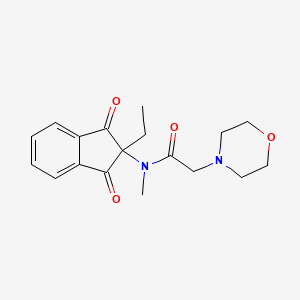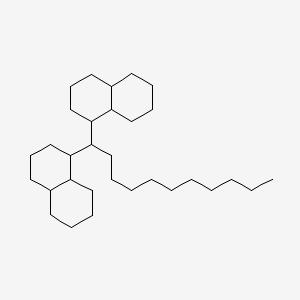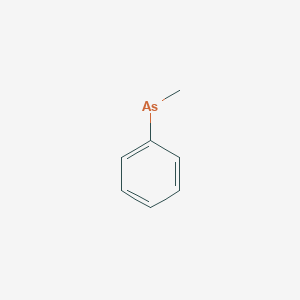
Methylphenylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+CH3I+NaOH→C6H5AsCH3+NaI+H2O
Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.
Reduction: Reduction reactions can convert it back to the parent arsane.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl(phenyl)arsine oxide.
Reduction: Parent arsane.
Substitution: Various substituted arsanes depending on the reagents used.
Applications De Recherche Scientifique
Methyl(phenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity.
Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.
Mécanisme D'action
The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.
Comparaison Avec Des Composés Similaires
Phenylarsine: Lacks the methyl group, making it less bulky.
Dimethylarsine: Contains two methyl groups instead of one phenyl group.
Trimethylarsine: Contains three methyl groups, making it more volatile.
Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H8As |
|---|---|
Poids moléculaire |
167.06 g/mol |
InChI |
InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
HBEGXZCNYJRDTF-UHFFFAOYSA-N |
SMILES canonique |
C[As]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
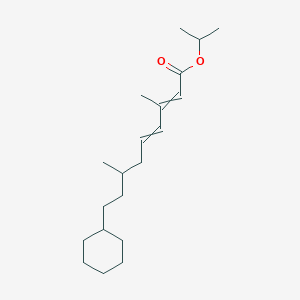
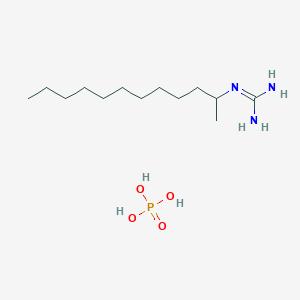
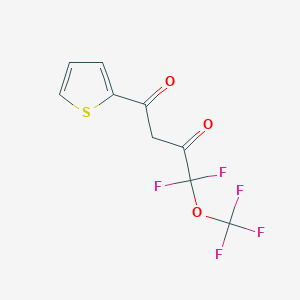
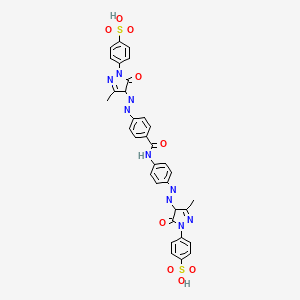
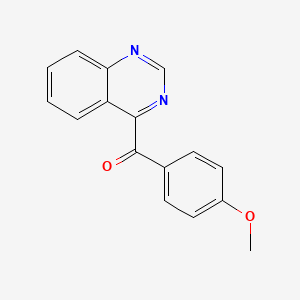
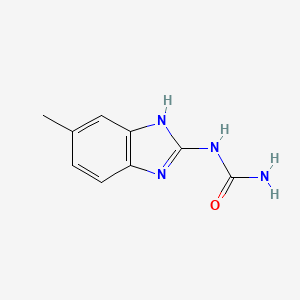
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
